molecular formula C11H13BrClNO2 B13019236 Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Cat. No.: B13019236
M. Wt: 306.58 g/mol
InChI Key: QHMNVSGLVKXAQD-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12BrNO2·HCl It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification and subsequent conversion to the hydrochloride salt. One common method includes:

    Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Esterification: The brominated intermediate is then esterified using methanol and a catalyst such as sulfuric acid.

    Hydrochloride Formation: The final step involves converting the ester to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 7-substituted tetrahydroisoquinoline derivatives.

    Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline-5-carboxylate or its alcohol derivative.

    Oxidation: Formation of isoquinoline-5-carboxylate derivatives.

Scientific Research Applications

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission and inflammation.

    Pathways: The compound could modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features but lacking the ester and hydrochloride functionalities.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, which serves as a precursor for various derivatives.

    Isoquinoline Derivatives: Compounds with similar core structures but different substituents, offering diverse biological activities.

Uniqueness

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is unique due to its specific combination of bromine, ester, and hydrochloride functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10;/h4-5,13H,2-3,6H2,1H3;1H

InChI Key

QHMNVSGLVKXAQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCNC2)Br.Cl

Origin of Product

United States

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